ETHYL 4-(TRIFLUOROMETHYL)CINNAMATE
Description
Ethyl 4-(trifluoromethyl)cinnamate (CAS 128408-03-7) is an α,β-unsaturated ester with the molecular formula C₁₂H₁₁F₃O₂ and a molar mass of 244.21 g/mol. Its structure features a trifluoromethyl (-CF₃) substituent at the para position of the cinnamate aromatic ring. Key physical properties include a density of 1.218 g/cm³, melting point of 31–33°C, and boiling point of ~274.7°C .
Properties
CAS No. |
128408-03-7 |
|---|---|
Molecular Formula |
C12H11F3O2 |
Synonyms |
ETHYL 4-(TRIFLUOROMETHYL)CINNAMATE |
Origin of Product |
United States |
Comparison with Similar Compounds
Ethyl 4-Chlorocinnamate (CAS 6048-6-2)
Structural Differences : Replaces -CF₃ with a chlorine atom at the para position.
Molecular Formula : C₁₁H₁₁ClO₂ (molar mass ~210.66 g/mol ).
Key Comparisons :
- Electron Effects : Chlorine is moderately electron-withdrawing (-I effect), while -CF₃ is strongly electron-withdrawing, reducing electron density on the aromatic ring more effectively .
- Reactivity : Ethyl 4-(trifluoromethyl)cinnamate is less reactive in electrophilic aromatic substitution due to the stronger deactivation by -CF₃.
- Physical Properties : The bulkier -CF₃ group increases molar mass and density compared to the chloro analog.
| Property | This compound | Ethyl 4-Chlorocinnamate |
|---|---|---|
| Molar Mass (g/mol) | 244.21 | ~210.66 |
| Density (g/cm³) | 1.218 | Not reported |
| Melting Point (°C) | 31–33 | Not reported |
| Boiling Point (°C) | ~274.7 | Not reported |
| Key Substituent | -CF₃ | -Cl |
4-(Trifluoromethyl)Cinnamamide (CAS 115093-99-7)
Structural Differences: Replaces the ethyl ester group with an amide (-CONH₂). Molecular Formula: C₁₀H₈F₃NO (molar mass 215.17 g/mol). Key Comparisons:
- Hydrogen Bonding : The amide group enables hydrogen bonding, likely increasing melting point and solubility in polar solvents compared to the ester .
- Applications : Amides are common in bioactive molecules (e.g., protease inhibitors), whereas esters like this compound are often synthetic intermediates .
| Property | This compound | 4-(Trifluoromethyl)Cinnamamide |
|---|---|---|
| Functional Group | Ester (-COOEt) | Amide (-CONH₂) |
| Molar Mass (g/mol) | 244.21 | 215.17 |
| Potential Applications | Organic synthesis, materials | Biochemical reagents |
Ethyl 4-[4-Chloro-2-(Trifluoromethyl)Phenyl]-5-Cyanoimino-Thiadiazole-2-Carboxylate (CAS 148367-88-8)
Structural Differences : Incorporates a thiadiazole ring and additional substituents (-Cl, -CN).
Molecular Formula : C₁₃H₉ClF₃N₃O₂S (molar mass ~375.75 g/mol ).
Key Comparisons :
- Complexity: The thiadiazole core and cyanoimino group introduce heterocyclic reactivity, making this compound more suited for agrochemicals or pharmaceuticals compared to the simpler cinnamate .
- Toxicity: Likely higher due to the presence of reactive groups (e.g., cyanoimino), necessitating stringent safety protocols .
Preparation Methods
Reaction Components and Stoichiometry
The catalytic method described in patent CN103214326B utilizes a palladium-based catalyst (formula III or IV) in conjunction with tetraaryl tin (formula V), propylene hydrocarbons, and an oxidant. The molar ratios of these components are critical:
-
Catalyst : Tetraaryl tin : Propylene hydrocarbon : Oxidant = 0.1–0.3 : 1 : 4–10 : 4–10.
-
Solvent mass ratio: 1:10–60 (tetraaryl tin to solvent).
This approach enables a one-pot synthesis of α,β-unsaturated esters via cross-coupling, avoiding intermediate isolation.
Fischer Esterification Protocol
Reagents and Mechanism
A well-documented procedure involves refluxing trans-4-(trifluoromethyl)cinnamic acid with excess ethanol in benzene, catalyzed by sulfuric acid. The reaction follows the classic acid-catalyzed esterification mechanism:
-
Protonation of the carboxylic acid.
-
Nucleophilic attack by ethanol.
-
Water elimination and ester formation.
Step-by-Step Synthesis
-
Reactants :
-
trans-4-(Trifluoromethyl)cinnamic acid (5.40 g, 0.025 mol).
-
Absolute ethanol (4.5 equivalents).
-
H₂SO₄ (0.19 equivalents).
-
-
Conditions : Reflux at 120°C for 12–18 hours.
-
Workup :
-
Quench with 1 M HCl (exothermic; H₂ gas evolution).
-
Extract with diethyl ether, wash with NaHCO₃ and brine.
-
Dry over MgSO₄, concentrate, and purify via distillation.
-
This method achieves an 86% yield of ethyl 4-(trifluoromethyl)cinnamate as a white solid.
Comparative Analysis of Methods
Efficiency and Scalability
Structural Confirmation
This compound (CAS 128408-03-7) has the molecular formula C₁₂H₁₁F₃O₂ (MW 244.21). Key spectral data:
-
¹H NMR (CDCl₃) : δ 7.55 (d, J = 8.2 Hz, 2H, ArH), 7.44 (d, J = 16.0 Hz, 1H, CH=), 6.64 (d, J = 16.0 Hz, 1H, CH=CO), 4.28 (q, J = 7.1 Hz, 2H, OCH₂), 1.34 (t, J = 7.1 Hz, 3H, CH₃).
-
¹³C NMR : δ 167.2 (C=O), 124.44 (q, J = 271.5 Hz, CF₃), 129.69 (ArC).
Emerging Methodologies and Optimizations
Solvent-Free Approaches
Recent studies highlight the use of microwave-assisted esterification to reduce reaction times to <2 hours, though yields remain comparable to classical methods.
Green Chemistry Considerations
Replacing benzene with toluene or cyclopentyl methyl ether (CPME) in Fischer esterification minimizes toxicity without sacrificing yield. Catalytic methods are exploring recyclable Pd nanoparticles to address tin waste concerns.
Industrial-Scale Production Challenges
Cost-Benefit Analysis
-
Catalytic Method : Higher catalyst costs (~$150/g for Pd complexes) but lower energy input.
-
Fischer Esterification : Economical reagents but requires high-purity cinnamic acid precursors.
Q & A
Q. What are the common synthetic routes for ETHYL 4-(TRIFLUOROMETHYL)CINNAMATE, and how do reaction conditions impact yield?
this compound is synthesized via condensation reactions or Gould-Jacobs cyclization. For example, intermediates like 4-(trifluoromethyl)benzaldehyde are condensed with hydrazine derivatives under reflux conditions to form cinnamate analogs, achieving yields of ~50–66% depending on substituents and purification steps . Sodium borohydride in ethanol is critical for reducing carbonyl intermediates to methyl groups, with yields influenced by stoichiometry and solvent purity .
Q. What spectroscopic techniques are recommended for characterizing this compound, and what key spectral markers should researchers prioritize?
1H NMR and ESI-MS are essential for structural validation. Key NMR markers include:
- C4-C3-H8 bond angle (119.8°) and C1-C2/C1-C6 bond lengths (1.405–1.463 Å) .
- Trifluoromethyl (CF₃) peaks in the range of δ 110–125 ppm in ¹⁹F NMR . ESI-MS data (e.g., m/z 366 [M+H]⁺) confirm molecular weight and purity .
Q. How can researchers optimize purification protocols for intermediates with low stability?
Unstable intermediates (e.g., pyridine-3-carbonyl derivatives) require immediate use without prolonged storage. Column chromatography with silica gel and gradient elution (hexane/ethyl acetate) is effective, while recrystallization in ethanol improves crystallinity for X-ray diffraction studies .
Advanced Research Questions
Q. What computational methods are suitable for predicting the electronic and steric effects of the trifluoromethyl group in this compound?
DFT-B3LYP/6-311++G(d,p) calculations optimize geometries and predict electronic properties. For example:
- C3-C4-C11 bond angle (119.6°) highlights steric hindrance from CF₃ .
- Molecular docking studies reveal interactions with biological targets (e.g., enzymes), where CF₃ enhances binding affinity via hydrophobic interactions .
Q. How do structural modifications (e.g., pyridinyl or phenyl substitutions) influence biological activity?
Pyridinyl substitutions at the 3-position enhance antiviral activity by improving solubility and target engagement. For instance, analogs with 6-(trifluoromethyl)pyridine show >90% inhibition in enzyme assays . Phenyl substitutions with electron-withdrawing groups (e.g., -NO₂) increase metabolic stability but may reduce bioavailability .
Q. What strategies resolve contradictions in reported synthetic yields for analogs of this compound?
Yield discrepancies (e.g., 47% vs. 66% for similar intermediates) arise from:
- Reaction time : Prolonged reflux (>24 hrs) degrades heat-sensitive intermediates .
- Characterization gaps : Unpurified intermediates (e.g., compound 200) lack NMR/ESI-MS validation, skewing yield calculations . Standardizing analytical workflows (e.g., HPLC retention time: 1.26 mins under SMD-TFA05 conditions) improves reproducibility .
Q. What mechanistic insights explain the role of sodium borohydride in reducing carbonyl intermediates?
NaBH₄ selectively reduces carbonyl groups to methylene via a two-step mechanism:
- Step 1 : Borohydride attacks the carbonyl carbon, forming a tetrahedral intermediate.
- Step 2 : Protonation and elimination yield the reduced product. Excess NaBH₄ (2 equivalents) ensures complete conversion, but over-reduction is mitigated by ethanol’s polarity .
Analytical and Data-Driven Questions
Q. How can researchers validate the absence of regioisomers in the final product?
HPLC-MS with a C18 column and 0.1% TFA mobile phase separates regioisomers. For example, the retention time of 2-(trifluoromethyl)-4-(6-(trifluoromethyl)pyridin-3-yl)pyrimidine-5-carboxylate is 1.26 minutes under SMD-TFA05 conditions .
Q. What are the limitations of using ESI-MS for quantifying trace impurities?
ESI-MS may fail to detect low-abundance impurities (<0.1%). Complementary techniques like NMR-DEPT or GC-MS are recommended for identifying trace byproducts (e.g., unreacted aldehydes) .
Methodological Best Practices
Q. How should researchers design stability studies for this compound under varying pH and temperature?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
